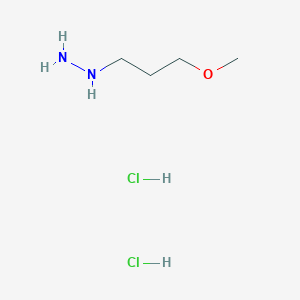
(3-Methoxypropyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C4H13ClN2O . It is used as a building block in chemistry and is primarily used for scientific research and development .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, hydrazine derivatives are known to undergo various reactions. For instance, they can react with p-dimethylaminobenzaldehyde to form aldazine . More research would be needed to determine the specific reactions that this compound undergoes.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.07 and a molecular formula of C4H14Cl2N2O . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Fluorescent Probing and Sensing
Hydrazine derivatives, including (3-Methoxypropyl)hydrazine dihydrochloride, are pivotal in developing fluorescent probes for environmental and biological monitoring. For instance, a novel fluorescent probe designed for hydrazine detection showcases high sensitivity and selectivity, enabling real-time applications in soil analysis and two-photon tissue imaging (Jung et al., 2019). Such probes are essential for tracing hydrazine in various settings, given its environmental and health implications.
Synthesis and Chemical Transformations
Hydrazine and its derivatives are key reagents in synthesizing various organic compounds. They participate in nucleophilic addition reactions, such as with malononitrileoxime, to produce amidoximes and amidrazones, compounds with significant chemical properties and potential applications (Arulsamy & Bohle, 2000). Another study showcases the synthesis of guanine analogues via treatment with hydrazine, underlining the versatility of hydrazine derivatives in medicinal chemistry (Ehler, Robins, & Meyer, 1977).
Environmental and Biological Monitoring
The development of sensors for detecting hydrazine in environmental samples and biological systems is a significant application area. A study describes a fluorescent turn-on probe based on ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction, demonstrating high selectivity and sensitivity for hydrazine detection in water assays and soil analysis (Jung et al., 2019). This highlights the critical role of hydrazine derivatives in developing tools for environmental safety and monitoring.
Antimicrobial and Antitubercular Activities
Hydrazine derivatives are also explored for their potential biological activities. For example, pyrazoline and isoxazole derivatives synthesized from hydrazine hydrate have been tested for their antimicrobial and antitubercular properties, indicating the scope of these compounds in drug discovery and pharmaceutical research (Vyas et al., 2008).
Propiedades
IUPAC Name |
3-methoxypropylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-7-4-2-3-6-5;;/h6H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWBEZJMKZFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)
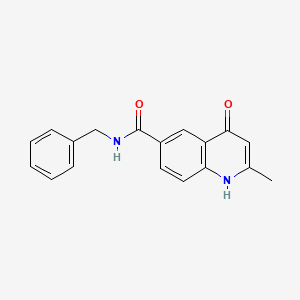
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)
![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)
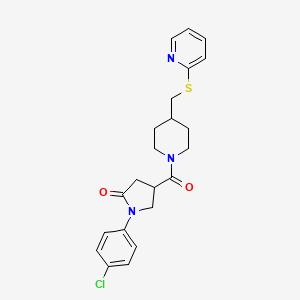
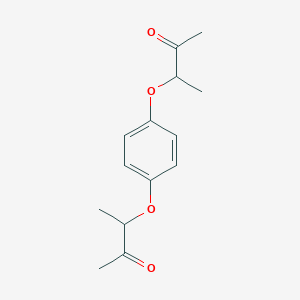

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)
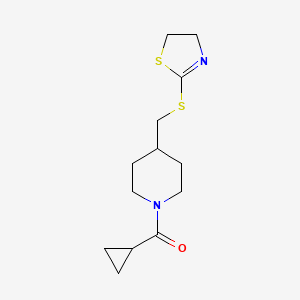
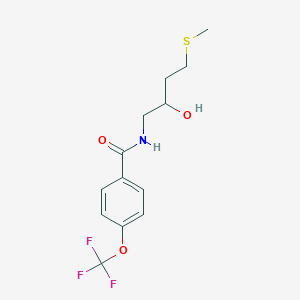
![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)
